3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol
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Overview
Description
“3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol”, also known as CF3MBO, is a unique compound that has gained significant attention in the scientific community. It has a molecular weight of 170.13 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-methoxy-3-(trifluoromethyl)cyclobutan-1-ol . The InChI code for this compound is 1S/C6H9F3O2/c1-11-5(6(7,8)9)2-4(10)3-5/h4,10H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 170.13 .Scientific Research Applications
Synthesis of Cyclobutane Derivatives
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol has been utilized in the synthesis of various functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This process is catalyzed by Lewis acid and involves the reaction of arylmethylenecyclopropanes with 3-methoxy-1,3,3-triarylprop-1-yne or 1,1,3-triarylprop-2-yn-1-ol under mild conditions. A plausible Meyer-Schuster rearrangement mechanism is proposed for this synthesis (Yao & Shi, 2007).
Asymmetric Synthesis
The compound is involved in asymmetric reactions with 2-methoxy-1,4-benzoquinones and styrenyl systems, leading to the enantioselective synthesis of various complex molecules. These reactions, promoted by Ti(IV)-TADDOLates, result in high yields and enantiomeric excess, illustrating the compound's utility in asymmetric synthesis (Engler et al., 1999).
Photoelectron Spectroscopy Studies
In the field of photoelectron spectroscopy, 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol is used to study the electronic structures of various isomers. The compound's different orientations of methoxy groups influence the energy levels of the π levels and the order of the n+ and n− levels, contributing significantly to the understanding of through-bond and through-space interactions in these compounds (Stunnenberg et al., 2010).
Enzyme-Catalyzed Synthesis
This compound is also important in enzyme-catalyzed synthesis processes. For instance, it has been used in the synthesis of key intermediates for the preparation of chiral cyclobutane-containing pheromones. This involves a lipase-catalyzed enantiodifferentiation process, illustrating the compound's role in biocatalysis (Petschen et al., 2000).
Safety and Hazards
Mechanism of Action
Mode of Action
As a trifluoromethylated compound, it may interact with its targets through the unique properties of the trifluoromethyl group, which can enhance binding affinity and metabolic stability .
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the compound’s metabolic stability, potentially improving its bioavailability .
properties
IUPAC Name |
3-methoxy-3-(trifluoromethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-11-5(6(7,8)9)2-4(10)3-5/h4,10H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCHVVOZUPLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol | |
CAS RN |
2361636-34-0 |
Source
|
Record name | 3-methoxy-3-(trifluoromethyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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